Scientific Field: Cluster Science
Application Summary: Diphenylvinylphosphine is used as a ligand to coordinate with the tetraruthenium tetrahydrido carbonyl cluster Ru4(µ-H)4(CO)12.
Methods of Application: The reaction occurs under thermal activation.
Results: The resulting clusters were able to retain their structural integrity at elevated temperatures.
Scientific Field: Polymer Chemistry
Application Summary: Diphenylvinylphosphine is used in the design of diphosphine Re(I) complexes.
Methods of Application: The complexes are designed by decorating the archetypal core {Re(CO)2(N^N)} through the installations of the phosphines P0 and P1 bearing the terminal double bond.
Results: The resulting copolymers demonstrate phosphorescence from a 3 MLCT excited state typical for this type of chromophores.
Scientific Field: Material Science
Application Summary: Diphenylvinylphosphine oxide, a derivative of diphenylvinylphosphine, has been polymerized by free radical copolymerization using monomers such as styrene and methyl methacrylate.
Methods of Application: The polymerization process involves free radical copolymerization.
Scientific Field: Catalysis
Application Summary: Diphenylvinylphosphine is a type of hemilabile ligand that has shown great potential in catalytic applications.
Methods of Application: The phosphorus atom in diphenylvinylphosphine can coordinate to a metal center via a terminal binding mode.
Results: Both coordination modes, through the phosphorus atom as well as the C=C double bond, were observed in the hexarhodium cluster.
Diphenylvinylphosphine is an organophosphorus compound characterized by the presence of a vinyl group attached to a phosphorus atom that is also bonded to two phenyl groups. Its chemical structure can be represented as Ph2PCH=CH2, where "Ph" denotes the phenyl groups. This compound is notable for its unique reactivity due to the presence of the double bond, which can participate in various
The biological activity of diphenylvinylphosphine has been explored in various studies. While specific pharmacological effects are not extensively documented, compounds containing phosphorus have been noted for their potential biological activities, including antitumor and antimicrobial properties. Further research is needed to fully elucidate its biological profile.
Several synthesis methods for diphenylvinylphosphine have been reported:
Diphenylvinylphosphine finds applications in various fields:
Interaction studies involving diphenylvinylphosphine primarily focus on its reactivity with other functional groups. For instance, its photochemical interactions with thiols have been extensively studied, revealing insights into radical mechanisms and product formation under UV light . These studies are crucial for understanding the potential applications of diphenylvinylphosphine in synthetic chemistry.
Diphenylvinylphosphine shares structural similarities with several other organophosphorus compounds. Here are some comparisons highlighting its uniqueness:
Compound | Structure | Key Features |
---|---|---|
Triphenylphosphine | Ph3P | More sterically hindered; widely used as a ligand |
Vinylphosphonic acid | H2C=CH-P(=O)(OH)2 | Contains a phosphonic acid group; more polar |
Diphenylphosphine | Ph2P-H | Lacks the vinyl group; less reactive |
Diphenyldichlorophosphate | Ph2P(O)(Cl)2 | Contains chlorine; used as a pesticide |
Diphenylvinylphosphine's unique vinyl group allows it to participate in specific reactions that these other compounds cannot. Its ability to engage in both addition and photo